molecular formula C9H7Cl2N3O B1463907 [1-(2,5-Dichlorophenyl)triazol-4-yl]methanol CAS No. 1249864-90-1

[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol

Cat. No.: B1463907
CAS No.: 1249864-90-1
M. Wt: 244.07 g/mol
InChI Key: UWRAYFYLCHSFAA-UHFFFAOYSA-N
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Description

[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol is a useful research compound. Its molecular formula is C9H7Cl2N3O and its molecular weight is 244.07 g/mol. The purity is usually 95%.
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Mechanism of Action

Keep in mind that this information is based on existing knowledge, and ongoing studies may reveal additional insights.

: Sunil Kumar & Ritika. “A brief review of the biological potential of indole derivatives.” Future Journal of Pharmaceutical Sciences, 6, Article number: 121 (2020). Read more

Biochemical Analysis

Biochemical Properties

[1-(2,5-Dichlorophenyl)triazol-4-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of various substances . Additionally, this compound can bind to proteins, altering their conformation and affecting their function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, which can result in changes in energy production and utilization within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to their inhibition or activation . For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites. This binding prevents the enzymes from metabolizing their substrates, thereby altering the metabolic pathways in which they are involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These long-term effects are important for assessing the potential therapeutic applications and safety of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of metabolites. For example, the inhibition of cytochrome P450 enzymes by this compound can alter the metabolism of drugs and other xenobiotics, impacting their pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

[1-(2,5-dichlorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRAYFYLCHSFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(N=N2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.